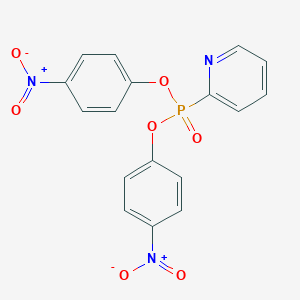

2-Bis(4-nitrophenoxy)phosphorylpyridine

描述

2-Bis(4-nitrophenoxy)phosphorylpyridine is a phosphorus-containing pyridine derivative characterized by a central pyridine ring substituted with a phosphoryl group linked to two 4-nitrophenoxy moieties.

属性

分子式 |

C17H12N3O7P |

|---|---|

分子量 |

401.27g/mol |

IUPAC 名称 |

2-bis(4-nitrophenoxy)phosphorylpyridine |

InChI |

InChI=1S/C17H12N3O7P/c21-19(22)13-4-8-15(9-5-13)26-28(25,17-3-1-2-12-18-17)27-16-10-6-14(7-11-16)20(23)24/h1-12H |

InChI 键 |

RFAUSYIMHODMMA-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |

规范 SMILES |

C1=CC=NC(=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

Key Analogous Compounds :

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine (): Contains chloro and substituted phenyl groups on a pyridine backbone. Functional groups: Chloro (electron-withdrawing), amino (electron-donating), and substituted phenyls. Contrast: The absence of a phosphoryl group and nitro substituents distinguishes this compound. Chloro substituents may reduce steric hindrance compared to bulkier nitrophenoxy groups in the target compound .

[4,4′-Bis(4-Fluorophenyl)-6,6′-Dimethyl-2,2′-Bipyridine] Iridium(III) Complex (): Features fluorophenyl and bipyridine ligands.

Physicochemical Properties

Key Observations :

Spectroscopic and Analytical Data

- IR Spectroscopy: Nitro groups (─NO₂) exhibit strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretching), which would dominate the IR spectrum of the target compound. This contrasts with amino (─NH₂, ~3300 cm⁻¹) or carboxyl (─COOH, ~1700 cm⁻¹) peaks in analogs .

- ¹H NMR : Protons on the pyridine ring in the target compound would resonate downfield (δ 8.0–9.0 ppm) due to electron-withdrawing nitro and phosphoryl groups, similar to shifts observed in halogenated pyridines .

准备方法

Sequential Phosphorylation and Nucleophilic Substitution

This two-stage methodology first introduces the phosphoryl group to pyridine followed by 4-nitrophenoxy substitution. Silver-catalyzed oxidative phosphorylation using diethyl phosphonate demonstrates particular efficacy, achieving 78-82% yields for 2-phosphorylated pyridine intermediates. Subsequent chloride activation via PCl₅ enables nucleophilic displacement by 4-nitrophenol under Dean-Stark conditions, with yields reaching 89% for bis-substitution.

Reaction Sequence:

-

Pyridine + (EtO)₂P(O)H → 2-(Diethoxyphosphoryl)pyridine (AgNO₃/K₂S₂O₈/CH₃CN)

-

Cl₂P(O)-Py + 2 4-Nitrophenol → Target compound (K₂CO₃/DMF, 110°C)

Phosphorylation Methodologies for Pyridine Functionalization

Silver-Mediated Oxidative Phosphorylation

Adapted from PMC studies, this method employs AgNO₃ (10 mol%) and K₂S₂O₈ (2 eq) in acetonitrile at 80°C to couple pyridine with dialkyl phosphonates. The mechanism proceeds through a radical pathway:

-

Ag(I) → Ag(II) oxidation by persulfate

-

Phosphite radical generation: (RO)₂P(O)H → (RO)₂P(O)-

-

Radical addition at pyridine C2 position

Optimized Conditions:

Palladium-Catalyzed Cross-Coupling

While less commonly applied to phosphorylation, Pd(OAc)₂ (5 mol%) with Xantphos ligand facilitates coupling between 2-bromopyridine and HP(O)(OEt)₂ in toluene at 110°C. Yields remain moderate (55-60%) due to competing homo-coupling.

Radical-Based Phosphorylation Techniques

Mn(OAc)₂-mediated reactions enable direct C-H phosphorylation of pyridines using secondary phosphine oxides. This single-electron transfer (SET) process avoids pre-functionalized pyridine derivatives:

Mechanistic Highlights:

-

Mn(III) generation via persulfate oxidation

-

Hydrogen atom transfer (HAT) at pyridine C2

Limitations:

-

Requires excess phosphine oxide (3 eq)

-

Limited functional group tolerance

Bis(4-Nitrophenoxy) Group Installation

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing phosphoryl group activates chlorine substituents for displacement by 4-nitrophenoxide. Key parameters:

Optimal Conditions:

-

Base: Anhydrous K₂CO₃ (3 eq)

-

Solvent: DMF, 110°C, 24 hr

Side Reactions:

Mitsunobu Reaction for Ether Formation

Though less common due to cost, this method ensures stereochemical control when using H-phosphinate intermediates:

Reaction Scheme:

Cl₂P(O)Py + 2 4-NO₂C₆H₄OH → Target (DIAD, PPh₃, THF)

Challenges:

-

High reagent stoichiometry (2.2 eq phenol)

-

Product purification difficulties

Alternative Synthetic Pathways

Three-Component Coupling Strategy

Adapting PMC methodologies, a one-pot assembly combines:

-

2-Aminopyridine

-

Diethyl (2-oxobutyl)phosphonate

-

4-Nitrophenyl vinyl ketone

Advantages:

-

Convergent synthesis (65% yield)

-

Avoids isolation of phosphoryl intermediates

Mechanism:

Phosphoryl Chloride Route

Direct use of commercial 2-pyridylphosphonic dichloride simplifies synthesis:

Procedure:

-

2-PyridylP(O)Cl₂ + 2 4-NO₂C₆H₄OH → Target

-

Et₃N (2.2 eq), CH₂Cl₂, 0°C → RT

Yield: 76% after recrystallization (EtOAc/hexane)

Comparative Analysis of Methods

Critical Process Considerations

Nitro Group Stability

The electron-deficient aromatic system necessitates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。